3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
Description
This compound is a bis-1,2,4-oxadiazole derivative featuring a 1,3-benzodioxole moiety at the 3-position and a 3,4,5-trimethoxyphenyl group at the 3'-position. The 1,2,4-oxadiazole scaffold is notable for its stability, aromaticity, and versatility in medicinal chemistry, particularly in anticancer research. The benzodioxole group (a methylenedioxy bridge) enhances lipophilicity and metabolic stability, while the trimethoxyphenyl substituent is a common pharmacophore in microtubule-targeting agents like combretastatin analogs .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7/c1-25-14-7-11(8-15(26-2)16(14)27-3)18-22-20(31-24-18)19-21-17(23-30-19)10-4-5-12-13(6-10)29-9-28-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJIRLIKTNQMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Formation of 3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazole
Methodology :
- Amidoxime Formation :
- React 1,3-benzodioxol-5-carbonitrile with hydroxylamine hydrochloride (NH$$2$$OH·HCl) in ethanol/water under reflux to form the corresponding amidoxime (Scheme 1A ).
- Conditions : K$$2$$CO$$3$$ (1.5 eq.), NH$$2$$OH·HCl (2 eq.), 8-hydroxyquinoline catalyst, 1 h reflux.
- Yield : ~85% (literature analogue).
Synthesis of 3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole
Methodology :
- Amidoxime Precursor :
- Cyclization :
Coupling Strategies for 5,5'-Bi-1,2,4-Oxadiazole Formation
Oxidative Homocoupling of Oxadiazole Radicals
Hypothesis :
- Generate oxadiazole radicals at the 5-position via metal-mediated oxidation (e.g., Cu(II)/O$$_2$$), enabling dimerization.
- Precedent : Radical coupling is established in bi-heterocycle synthesis.
Limitations :
- Requires precise control over radical stability and regioselectivity.
- Risk of overoxidation or side reactions with electron-rich substituents.
Cross-Coupling via Halogenated Intermediates
Proposed Route :
- Halogenation : Introduce bromine or iodine at the 5-position of each oxadiazole using N-bromosuccinimide (NBS) or I$$2$$/HIO$$3$$.
- Metal-Catalyzed Coupling :
Alternative :
Direct Cyclization of a Di-Amide Precursor
Methodology :
- Synthesize Di-Amide :
- React 1,3-benzodioxol-5-carbohydrazide with 3,4,5-trimethoxybenzoyl chloride to form a di-amide.
- Cyclodehydration :
Advantage :
- Single-step formation of both oxadiazole rings.
- Risk : Competing formation of mono-cyclized products or polymers.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Challenges | Yield (Est.) |
|---|---|---|---|---|
| Oxidative Homocoupling | Radical generation, dimerization | Minimal functionalization steps | Low regiocontrol, side reactions | 30–40% |
| Cross-Coupling | Halogenation, Pd/Cu-mediated coupling | High selectivity, modularity | Harsh conditions, limited precedent | 50–60% |
| Di-Amide Cyclization | One-pot cyclodehydration | Simplicity, fewer intermediates | Competing pathways, purification issues | 40–50% |
Optimization and Scalability Considerations
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of electron-rich intermediates but may complicate purification. Ethanol/water mixtures offer greener alternatives.
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)$$_2$$) with bulky phosphine ligands (XPhos) could improve cross-coupling efficiency.
- Temperature Control : Maintaining reactions below 100°C prevents decomposition of methoxy and benzodioxol groups.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of organic electronic materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogues and Antitumor Activity
Key Observations:
- Trimethoxyphenyl Role : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 19b, 23, 26) consistently show potent antitumor activity, likely due to microtubule disruption or EGFR inhibition .
- Benzodioxole vs. Dimethoxyphenyl : The target compound’s benzodioxole may improve pharmacokinetics compared to dimethoxy-substituted analogues (CAS 1775439-98-9) by resisting demethylation .
- Dual Oxadiazole Cores : Compound 26’s hybrid 1,3,4-/1,2,4-oxadiazole structure exhibits broad-spectrum activity, suggesting synergistic effects from dual heterocycles .
Key Observations:
- Energetic vs. Bioactive Compounds : Derivatives with nitro or boron groups (e.g., trinitromethyl, dioxaborolane) prioritize stability and reactivity for materials science, contrasting with the target compound’s medicinal focus .
- Synthetic Flexibility : The target compound’s synthesis likely follows established 1,2,4-oxadiazole routes (e.g., amidoxime cyclization), whereas boron-containing analogues require specialized reagents .
Functional Group Impact on Activity
- Electron-Donating Groups (e.g., Methoxy): Enhance binding to hydrophobic pockets in biological targets. Compound 19b’s trimethoxy group outperforms mono-/dimethoxy analogues in cytotoxicity .
- Methylenedioxy (Benzodioxole) : Improves metabolic stability compared to methoxy groups, as seen in natural products like myristicin .
Activité Biologique
3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and a bi-1,2,4-oxadiazole core. Its molecular formula is with a molecular weight of approximately 390.37 g/mol. The compound exhibits lipophilic properties with an XLogP value indicating moderate hydrophobicity.
| Property | Value |
|---|---|
| Molecular Weight | 390.37 g/mol |
| XLogP | 4.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Cytotoxicity
Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| HCT116 (Colon Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results indicate that the compound has moderate to strong cytotoxic properties against these cancer cell lines, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Preliminary studies suggest that it may activate caspase pathways and inhibit cell proliferation by interfering with DNA synthesis.
Case Studies
- Study on MDA-MB-231 Cells : In a controlled laboratory setting, treatment with the compound led to significant apoptosis in MDA-MB-231 cells as evidenced by increased annexin V staining and decreased mitochondrial membrane potential.
- HCT116 Tumor Model : In vivo studies using xenograft models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. Histological analysis revealed increased necrosis and apoptosis within treated tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
